11-oxo-N-phenyl-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide is a complex organic compound with significant potential in medicinal chemistry. The compound is classified under sulfonamides, which are known for their antibacterial properties and other pharmacological activities. Its unique molecular structure allows it to interact with biological systems in various ways, making it a subject of interest for researchers in drug development.
11-oxo-N-phenyl-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide falls under the broader category of azatricyclo compounds, which are characterized by their fused ring systems containing nitrogen atoms. This classification is essential for understanding its chemical behavior and potential applications.
The synthesis of 11-oxo-N-phenyl-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide can involve several organic reactions typical for constructing complex polycyclic structures. While specific synthetic pathways are not detailed in the available literature, common methods may include:
The synthetic route would require careful control of reaction conditions such as temperature, solvent choice, and reaction time to achieve high yields and purity of the desired compound.
The molecular structure of 11-oxo-N-phenyl-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide features a complex arrangement of rings with multiple functional groups that contribute to its chemical properties and reactivity:
The molecular weight of the compound is approximately 328.3855 g/mol, and its SMILES representation is O=C1CCc2c3N1CCc3cc(c2)S(=O)(=O)Nc1ccccc1
, which encodes its structural information in a linear format suitable for computational analysis .
The compound can participate in various chemical reactions typical for sulfonamides and polycyclic compounds:
Understanding these reactions requires knowledge of reaction mechanisms and conditions that favor specific pathways over others.
The mechanism of action for 11-oxo-N-phenyl-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide likely involves its interaction with biological targets such as enzymes or receptors:
Further studies would be required to elucidate precise interactions and efficacy through biochemical assays.
The physical properties of 11-oxo-N-phenyl-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide include:
Key chemical properties include:
Relevant analyses such as melting point determination and solubility tests would provide additional insights into its physical characteristics.
11-oxo-N-phenyl-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide has potential applications in:
CAS No.: 200399-47-9
CAS No.:
CAS No.: 214491-07-3
CAS No.: 548-74-3
CAS No.: 36506-69-1
CAS No.: